Cas no 41721-01-1 (2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-)

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-, is a chiral pyrrolidine derivative characterized by its stereospecific (2S) configuration and diethylcarboxamide functional group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its structural features enable precise stereochemical control in the development of bioactive molecules. The diethylamide moiety enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its pyrrolidine core offers conformational rigidity, making it valuable for constructing complex heterocyclic frameworks. The (2S)-enantiomer is particularly significant in asymmetric synthesis, ensuring high enantioselectivity in target compounds. This product is typically supplied with high purity to meet rigorous research and industrial standards.
2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- structure
41721-01-1 structure
Product name:2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-
CAS No:41721-01-1
MF:C9H18N2O
MW:170.252022266388
CID:927308

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinecarboxamide,N,N-diethyl-,(2S)-(9CI)
    • proline diethylamide
    • N,N-Diethyl-L-prolinamide
    • 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-
    • Inchi: 1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1
    • InChI Key: LVUPFABYBLEEMH-QMMMGPOBSA-N
    • SMILES: O=C([C@@H]1CCCN1)N(CC)CC

Computed Properties

  • Exact Mass: 170.142
  • Monoisotopic Mass: 170.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.299

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740429-0.25g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
0.25g
$670.0 2023-05-26
Enamine
EN300-740429-10.0g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
10g
$3131.0 2023-05-26
Enamine
EN300-740429-5.0g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
5g
$2110.0 2023-05-26
Enamine
EN300-740429-0.05g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
0.05g
$612.0 2023-05-26
Enamine
EN300-740429-1.0g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
1g
$728.0 2023-05-26
Enamine
EN300-740429-0.1g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
0.1g
$640.0 2023-05-26
Enamine
EN300-740429-2.5g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
2.5g
$1428.0 2023-05-26
Enamine
EN300-740429-0.5g
(2S)-N,N-diethylpyrrolidine-2-carboxamide
41721-01-1
0.5g
$699.0 2023-05-26

Additional information on 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- (CAS No. 41721-01-1) is a chiral compound belonging to the class of pyrrolidine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The (2S)- configuration denotes the specific stereochemistry of the molecule, which plays a critical role in its biological activity and functional properties.

The molecular structure of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- consists of a pyrrolidine ring with a carboxamide group substituted at the 2-position. The N,N-diethyl substitution pattern adds to the molecule's complexity and functionality. This compound is synthesized through various methods, including asymmetric catalysis and stereo-selective synthesis, which are essential for obtaining the desired enantiomeric purity. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high optical purity, making it more accessible for research and industrial applications.

One of the most promising applications of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- lies in its use as a chiral auxiliary in organic synthesis. Chiral auxiliaries are widely employed to induce asymmetry in molecules during synthesis, which is crucial for producing enantiomerically pure compounds. The use of this compound as a chiral auxiliary has been extensively studied in recent years, with researchers exploring its effectiveness in various reaction systems. For instance, studies have demonstrated its utility in asymmetric alkylation and cycloaddition reactions, where it significantly enhances the enantioselectivity of the products.

In addition to its role as a chiral auxiliary, 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- has also been investigated for its potential as a ligand in transition metal-catalyzed reactions. Metal-catalyzed reactions are pivotal in modern organic chemistry due to their ability to facilitate complex transformations with high efficiency and selectivity. The ligand properties of this compound have been explored in catalytic processes such as cross-coupling reactions and hydrogenation. Recent research has highlighted its ability to stabilize metal centers and enhance catalytic activity, making it a valuable tool in catalytic asymmetric synthesis.

The biological activity of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- has also been a subject of interest. Studies have shown that this compound exhibits potential bioactivity in various assays, including anti-inflammatory and antimicrobial activities. Its chiral nature is believed to play a significant role in its interaction with biological systems, influencing both efficacy and selectivity. Researchers are currently exploring its potential as a lead compound for drug discovery programs targeting specific therapeutic areas.

From an environmental standpoint, the synthesis and application of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global sustainability goals and highlight the importance of responsible chemical innovation.

In conclusion, 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- (CAS No. 41721-01-1) is a versatile compound with diverse applications across multiple disciplines. Its chiral nature and functional versatility make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications and optimize its production processes, this compound is poised to play an increasingly important role in advancing chemical innovation.

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